molecular formula C9H10O4 B2781983 D3-Methyl 2,4-dihydroxy-6-methyl benzoate CAS No. 1365988-21-1

D3-Methyl 2,4-dihydroxy-6-methyl benzoate

Cat. No.: B2781983
CAS No.: 1365988-21-1
M. Wt: 185.193
InChI Key: NCCWCZLEACWJIN-BMSJAHLVSA-N
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Description

D3-Methyl 2,4-dihydroxy-6-methyl benzoate is a chemical compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D3-Methyl 2,4-dihydroxy-6-methyl benzoate typically involves the esterification of 2,4-dihydroxy-6-methylbenzoic acid. One common method is the reaction of 2,4-dihydroxy-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

D3-Methyl 2,4-dihydroxy-6-methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

D3-Methyl 2,4-dihydroxy-6-methyl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of D3-Methyl 2,4-dihydroxy-6-methyl benzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure with an additional methyl group on the benzene ring.

Uniqueness

D3-Methyl 2,4-dihydroxy-6-methyl benzoate is unique due to its specific substitution pattern on the benzene ring and the presence of a methyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

trideuteriomethyl 2,4-dihydroxy-6-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4,10-11H,1-2H3/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCWCZLEACWJIN-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(C=C(C=C1C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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